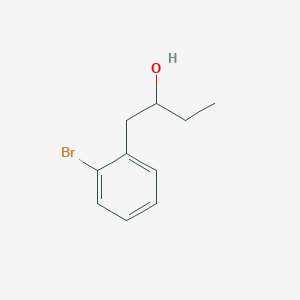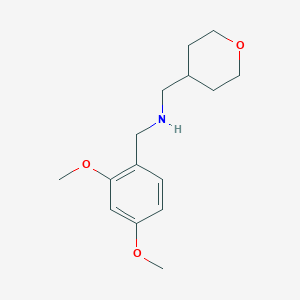![molecular formula C12H14BrNO3 B7858746 ethyl 3-[(3-bromobenzoyl)amino]propanoate](/img/structure/B7858746.png)
ethyl 3-[(3-bromobenzoyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 3-[(3-bromobenzoyl)amino]propanoate is a chemical compound with the CAS number 1116115-91-3. It is used in various scientific research applications due to its unique properties and potential benefits in different fields such as chemistry, biology, medicine, and industry .
Preparation Methods
The preparation of ethyl 3-[(3-bromobenzoyl)amino]propanoate involves synthetic routes and specific reaction conditions. One common method is the chemical reduction method, which uses reducing agents like glutathione at room temperature. This method produces selenium nanoparticles in the size range of 80-100 nm . Another approach involves the use of exopolysaccharides from Enterococcus faecium MC-5, which results in well-distributed selenium nanoparticles with good thermal stability and antimicrobial properties .
Chemical Reactions Analysis
ethyl 3-[(3-bromobenzoyl)amino]propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium selenite, bovine serum albumin, and glutathione . The major products formed from these reactions are selenium nanoparticles, which exhibit unique properties such as low toxicity, better reactivity, and high biological activities .
Scientific Research Applications
ethyl 3-[(3-bromobenzoyl)amino]propanoate has a wide range of scientific research applications. In chemistry, it is used for its antioxidative and pro-oxidative effects. In biology, it plays a crucial role in cellular defense against free radical oxidation and is involved in various selenium-dependent processes . In medicine, it is used for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities . In industry, it is used in the production of selenium-enriched products and as a catalyst in organic reactions .
Mechanism of Action
The mechanism of action of ethyl 3-[(3-bromobenzoyl)amino]propanoate involves its role as an active component of many enzymes and proteins. It has antioxidative properties and is involved in the regulation of metabolic enzymes. Selenium, the key element in this compound, is a component of glutathione peroxidase enzyme, which protects cell components from oxidative damage . It also plays a role in reducing oxidative stress, inducing apoptotic events, and enhancing chemotherapeutic activity .
Comparison with Similar Compounds
ethyl 3-[(3-bromobenzoyl)amino]propanoate can be compared with other selenium compounds such as selenomethionine, selenocysteine, and sodium selenite. While all these compounds contain selenium, this compound is unique due to its specific preparation methods and applications. Selenomethionine and selenocysteine are organic forms of selenium, while sodium selenite is an inorganic form. This compound, with its unique properties and applications, stands out among these compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique properties, preparation methods, and mechanism of action make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
ethyl 3-[(3-bromobenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-2-17-11(15)6-7-14-12(16)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGLDLCSHSHWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Amino-5-[(4-methoxyphenyl)methoxy]benzamide](/img/structure/B7858718.png)

![4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid](/img/structure/B7858731.png)





